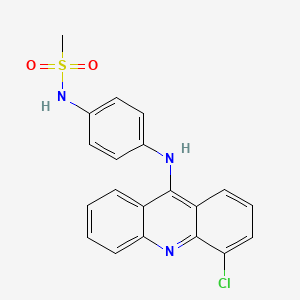
Methanesulfonanilide, 4'-(4-chloro-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in pharmacology and cancer research .
準備方法
The synthesis of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 4-chloro-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- has significant applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of melanoma. The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The primary mechanism of action of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets DNA and interferes with the activity of topoisomerases, enzymes crucial for DNA replication . This disruption leads to cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
類似化合物との比較
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an antitumor agent. It also intercalates into DNA but has different substituents that affect its pharmacokinetics and toxicity profile.
Proflavine: A simpler acridine derivative used as an antiseptic. It lacks the methanesulfonanilide group, which affects its DNA-binding properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of lupus.
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- is unique due to its specific substituents that enhance its DNA intercalation ability and its potential as an antitumor agent .
特性
CAS番号 |
61417-08-1 |
|---|---|
分子式 |
C20H16ClN3O2S |
分子量 |
397.9 g/mol |
IUPAC名 |
N-[4-[(4-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,1H3,(H,22,23) |
InChIキー |
HHJAARLXUOVIJH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



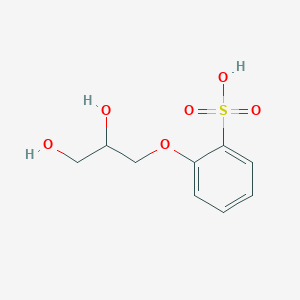
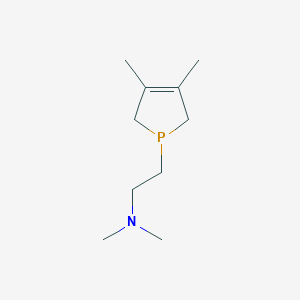
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
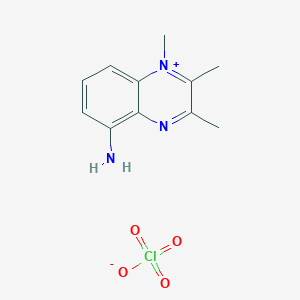
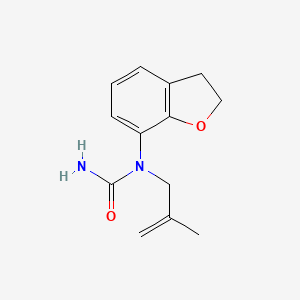
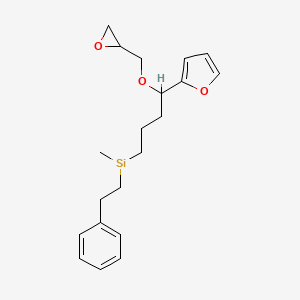

![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
